

# Pharmacokinetic Profile of Roxatidine: A Comparative Analysis in Pediatric and Adult Subjects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roxatidine hydrochloride |           |
| Cat. No.:            | B1594408                 | Get Quote |

This guide provides a detailed comparison of the pharmacokinetic properties of roxatidine acetate hydrochloride in pediatric and adult populations. The information presented is primarily based on a pivotal clinical study that directly compared the drug's behavior in children and healthy adult volunteers, offering valuable insights for researchers, scientists, and drug development professionals.

#### **Key Findings**

A comparative clinical study has demonstrated that while there are differences in the absolute pharmacokinetic parameters of roxatidine between children and adults, these variations are largely attributable to differences in body size.[1] When key parameters such as apparent total clearance (CL/F) and apparent volume of distribution (Vd/F) are normalized by body surface area (BSA) or body weight (BW), they are comparable between pediatric and adult subjects.[1] This indicates that the pharmacokinetic profile of roxatidine in children is similar to that in adults when dose adjustments are made based on body size.[1]

Furthermore, a multi-dose study in pediatric patients showed no evidence of roxatidine accumulation in plasma, a finding that aligns with previous research conducted in adult populations.[1]

## **Quantitative Data Summary**



The following table summarizes the pharmacokinetic parameters of roxatidine after a single oral dose in both pediatric patients and healthy adult volunteers, as reported in the key comparative study.

Table 1: Pharmacokinetic Parameters of Roxatidine in Pediatric and Adult Subjects

| Population              | Dose (mg)                         | Cmax<br>(ng/mL)                   | Tmax (hr)                         | AUC₀-∞<br>(ng·hr/mL)              | t⅓ (hr)                           |
|-------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|
| Pediatric               | 37.5                              | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |
| (6-14 years)            | 75                                | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |
| Adult                   | 37.5                              | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |
| (Healthy<br>Volunteers) | 75                                | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |
| 150                     | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available | Data not<br>publicly<br>available |                                   |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life. The specific values are contained within the cited reference.

#### **Experimental Protocols**

The comparative pharmacokinetic analysis was based on the following experimental design:

Study Design: A single-dose, open-label, multicenter study was conducted to evaluate the pharmacokinetics of roxatidine in pediatric patients, with a separate single-dose study in



healthy adult volunteers.[1]

#### Subject Population:

- Pediatric Group: The study enrolled patients between the ages of 6 and 14 years who were diagnosed with acid-related diseases.[1]
- Adult Group: The study enrolled healthy adult volunteers.[1]

Dosing and Administration:

- Pediatric Group: Subjects received a single oral dose of either 37.5 mg or 75 mg of roxatidine acetate hydrochloride capsules.[1]
- Adult Group: Subjects received a single oral dose of 37.5 mg, 75 mg, or 150 mg of roxatidine acetate hydrochloride capsules.[1]

Pharmacokinetic Sampling: Following drug administration, serial blood samples were collected from all participants to determine the plasma concentrations of roxatidine over time.[1]

Bioanalytical Method: The concentration of roxatidine in plasma samples was quantified using a validated analytical method.

## **Visualized Experimental Workflow**

The diagram below outlines the logical flow of the comparative pharmacokinetic study.





Click to download full resolution via product page

Caption: Workflow of the comparative pharmacokinetic study.

## **Roxatidine Metabolism and Action Pathway**

Roxatidine acetate is a prodrug that undergoes rapid conversion to its active form, roxatidine. The following diagram illustrates the general pathway from oral administration to systemic



action.



Click to download full resolution via product page

Caption: General metabolic and action pathway of roxatidine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic Profile of Roxatidine: A Comparative Analysis in Pediatric and Adult Subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594408#pharmacokinetic-comparison-of-roxatidine-in-pediatric-and-adult-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com